5-(Phenoxymethyl)thiazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2OS |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
5-(phenoxymethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H10N2OS/c11-10-12-6-9(14-10)7-13-8-4-2-1-3-5-8/h1-6H,7H2,(H2,11,12) |
InChI Key |
MKVDPXWTZPCISR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CN=C(S2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Phenoxymethyl Thiazol 2 Amine and Its Derivatives
Strategic Approaches to the Thiazole (B1198619) Core Synthesis
The formation of the 2-aminothiazole (B372263) scaffold is a critical step in the synthesis of 5-(phenoxymethyl)thiazol-2-amine. The renowned Hantzsch thiazole synthesis and its modifications, along with alternative cyclization methods, provide versatile pathways to this essential heterocyclic core.
Hantzsch Thiazole Synthesis Modifications
The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, remains a widely utilized method for the preparation of thiazole derivatives. synarchive.com The classical approach involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com In the context of synthesizing precursors for this compound, a key starting material would be an α-halocarbonyl compound bearing a group at the α-position that can be further elaborated into the phenoxymethyl (B101242) moiety.
A common strategy involves the reaction of an appropriate α-haloketone with thiourea (B124793) to yield the 2-aminothiazole ring system. chemhelpasap.com The reaction is typically initiated by an SN2 reaction between the sulfur of the thioamide and the α-haloketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. youtube.com
Modern modifications to the Hantzsch synthesis have focused on improving reaction conditions, yields, and environmental compatibility. For instance, microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and, in some cases, improve yields. rsc.org The use of solid-supported catalysts and solvent-free reaction conditions also represents a green chemistry approach to this classical transformation. researchgate.net Furthermore, microreactor technology has been successfully applied to the Hantzsch synthesis, offering precise control over reaction parameters and enabling efficient production of 2-aminothiazole libraries. rsc.org
To access the 5-substituted pattern of the target molecule, the Hantzsch synthesis can be adapted by using α-haloketones or α-haloaldehydes with a suitable substituent. For example, the reaction of 2-chloro-3-(2-thienyl)propanal with thiourea has been used to synthesize 2-amino-5-(2-thienylmethyl)thiazole, demonstrating the feasibility of introducing a methylene-linked substituent at the 5-position. researchgate.net A similar approach using a starting material like 1-halo-3-phenoxypropan-2-one could theoretically yield this compound directly.
| Reagent 1 | Reagent 2 | Conditions | Product | Reference |
| α-Haloketone | Thioamide | Heat | Thiazole | synarchive.com |
| 2-Bromoacetophenone | Thiourea | Methanol, Heat | 2-Amino-4-phenylthiazole | chemhelpasap.com |
| Ring-substituted 2-bromoacetophenones | 1-Substituted-2-thioureas | Microreactor, 70 °C | Series of 2-aminothiazoles | rsc.org |
| 2-Chloro-3-(2-thienyl)propanal | Thiourea | Ethanol, Reflux | 2-Amino-5-(2-thienylmethyl)thiazole | researchgate.net |
Alternative Cyclization Methods
Beyond the Hantzsch synthesis, other cyclization strategies have been developed for the construction of the 2-aminothiazole core. The Cook-Heilbron thiazole synthesis, for example, provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide or related reagents. wikipedia.org While this method typically yields a different substitution pattern, it highlights the diversity of available synthetic tools for thiazole synthesis.
More recently, novel one-pot methods have emerged. For instance, a metal-free synthesis of 2,5-disubstituted thiazoles has been reported, starting from N-substituted α-amino acids. This reaction proceeds through carboxylic acid activation with thionyl chloride, followed by intramolecular cyclization and deoxygenation to afford the desired thiazoles in good yields. nih.govchemrxiv.orgnih.gov This approach offers a valuable alternative, particularly for accessing thiazoles with specific substitution at the 2- and 5-positions.
Another innovative approach involves a palladium-catalyzed ring-opening/arylation/cyclization of 2-aminothiazole derivatives to provide access to isocytosine (B10225) analogues, demonstrating the potential for thiazole ring transformations in generating molecular diversity. researchgate.net
Installation of the Phenoxymethyl Moiety
A crucial step in the synthesis of this compound is the introduction of the phenoxymethyl group. This can be achieved through various etherification strategies, with the Williamson ether synthesis and palladium-catalyzed cross-coupling reactions being the most prominent.
Etherification Reactions
The Williamson ether synthesis is a classic and versatile method for forming ethers. nih.gov In the context of our target molecule, this would typically involve the reaction of a phenoxide with a 2-amino-5-(halomethyl)thiazole. The phenoxide is generated by treating phenol (B47542) with a strong base, such as sodium hydroxide (B78521) or sodium hydride. nih.gov This is followed by an SN2 reaction where the phenoxide displaces the halide from the thiazole derivative. nih.gov
To utilize this method, a precursor such as 2-amino-5-(hydroxymethyl)thiazole would first need to be synthesized. This can be achieved, for instance, by the reaction of glycidaldehyde (B58185) with thiourea, followed by deamination. google.com The resulting hydroxymethyl group can then be converted to a good leaving group, such as a halide (e.g., by using thionyl chloride or phosphorus tribromide), to facilitate the subsequent Williamson ether synthesis.
| Reactant 1 | Reactant 2 | Base | Product | Reference |
| Phenol | 2-Amino-5-(halomethyl)thiazole | NaOH or NaH | This compound | nih.govnih.gov |
| 2-Amino-5-(hydroxymethyl)thiazole | Halogenating agent | - | 2-Amino-5-(halomethyl)thiazole | google.com |
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, and the Buchwald-Hartwig amination is a powerful tool for constructing C-N and C-O bonds. wikipedia.orglibretexts.orgmdpi.combeilstein-journals.orgnih.gov This methodology can be adapted for the synthesis of this compound.
One approach involves the coupling of a 5-halothiazol-2-amine derivative with phenol in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base. wikipedia.org The synthesis of the required 2-amino-5-halothiazole precursor can be achieved through various methods, including the direct halogenation of 2-aminothiazole.
Alternatively, a Buchwald-Hartwig-type C-O coupling could be envisioned between a 5-hydroxy-2-aminothiazole derivative and a halobenzene. However, the synthesis of 5-hydroxythiazoles can be challenging due to their potential tautomerization.
The choice of ligand is crucial for the success of Buchwald-Hartwig reactions, with sterically hindered and electron-rich phosphine (B1218219) ligands often providing the best results. wikipedia.org These reactions generally exhibit good functional group tolerance, making them attractive for complex molecule synthesis.
| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |
| 5-Halo-2-aminothiazole | Phenol | Pd catalyst, ligand, base | This compound | wikipedia.org |
| 2-Amino-5-bromothiazole | 3-(Furan-2-yl)propanoic acid, then 4-fluorophenylboronic acid | Pd catalyst (Suzuki coupling) | N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | nih.gov |
Functionalization and Derivatization Strategies
Once this compound is synthesized, the 2-amino group serves as a versatile handle for further functionalization and the creation of a library of derivatives. Common derivatization strategies include acylation and alkylation.
Acylation of the 2-amino group can be readily achieved by reacting the parent compound with various acylating agents such as acid chlorides or anhydrides. nih.govmdpi.com For example, reaction with phenoxyacetyl chloride would yield the corresponding N-(5-(phenoxymethyl)thiazol-2-yl)-2-phenoxyacetamide. These acylation reactions are often carried out in the presence of a base, like triethylamine (B128534) or potassium carbonate, to neutralize the acid byproduct. nih.gov
Alkylation of the 2-amino group can also be performed, though care must be taken to control the degree of alkylation and avoid reaction at the thiazole nitrogen. Reaction with alkyl halides can lead to mono- or di-alkylated products.
Furthermore, the amino group can be converted into other functional groups. For instance, it can be transformed into a thiourea derivative by reaction with an isothiocyanate. nih.gov These derivatization reactions allow for the systematic exploration of the structure-activity relationship of this class of compounds.
| Starting Material | Reagent | Reaction Type | Product | Reference |
| This compound | Acid chloride/anhydride | Acylation | N-Acyl derivative | nih.govmdpi.com |
| This compound | Alkyl halide | Alkylation | N-Alkyl derivative | - |
| 2-Aminothiazole | Isothiocyanate | Thiourea formation | Thiazolyl-thiourea derivative | nih.gov |
Regioselective Functionalization of the Thiazole Ring
The thiazole ring offers multiple sites for functionalization, and achieving regioselectivity is paramount for synthesizing specific target molecules. For 2-aminothiazoles, the C5 position is often the most reactive site for electrophilic substitution.
One of the most effective methods for regioselective functionalization is the halogenation of the thiazole ring. 2-Aminothiazoles can be selectively halogenated at the 5-position under mild conditions. nih.gov For instance, the reaction of a 2-aminothiazole with copper(II) halides (CuCl₂ or CuBr₂) provides a straightforward route to 2-amino-5-halothiazoles. nih.govjocpr.com These halogenated intermediates are versatile building blocks for further modifications through cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of a wide variety of substituents at the C5 position. nih.gov
Another approach involves a two-step, one-pot reaction starting with the halogenation of the 2-aminothiazole, followed by a nucleophilic substitution without isolating the halogenated intermediate. jocpr.com This method has been successfully used to introduce amino and thioether groups at the C5 position. jocpr.com
The following table summarizes some regioselective functionalization reactions of the 2-aminothiazole core:
| Starting Material | Reagents | Position of Functionalization | Product Type | Reference(s) |
| 2-Aminothiazole | CuBr₂ | C5 | 2-Amino-5-bromothiazole | nih.gov |
| 2-Aminothiazole | I₂/H₂O/EtOH, then Thiourea | C5 | Bis(2-amino-4-substituted thiazole) sulfide | jocpr.com |
| 2-Aminothiazole | Br₂/NaHCO₃/DMF, then Amine | C5 | 5-Amino-2-aminothiazole derivative | jocpr.com |
| 2-Amino-5-bromothiazole | 4-Fluorophenylboronic acid | C5 | 2-Amino-5-(4-fluorophenyl)thiazole | nih.gov |
Modifications at the Phenoxymethyl Group
The phenoxymethyl group is a key structural feature that can significantly influence the biological activity of this compound derivatives. Modifications to this group can alter the compound's steric and electronic properties, as well as its pharmacokinetic profile.
A primary strategy for modifying the phenoxymethyl group involves the synthesis of analogs with substituted phenyl rings. This can be achieved by starting with appropriately substituted phenols. For example, reacting a substituted phenol with an α-haloketone, followed by cyclization with thiourea, would yield the desired 5-(substituted phenoxymethyl)thiazol-2-amine. The nature and position of the substituent on the phenyl ring—such as methoxy, chloro, or trifluoromethyl groups—can have a profound impact on activity. nih.gov For instance, the introduction of an ortho-substituent on the phenoxy group has been shown to increase hydrophobic interactions in some classes of compounds. nih.gov
Another approach is to alter the linker between the phenyl ring and the thiazole. This could involve replacing the ether oxygen with a sulfur or nitrogen atom or extending the alkyl chain. These modifications can impact the molecule's flexibility and binding orientation within a biological target.
The table below outlines potential modifications to the phenoxymethyl group:
| Modification Strategy | Example Starting Material | Potential Outcome | Reference(s) |
| Substitution on the Phenyl Ring | 4-Methoxyphenol | Introduction of electron-donating groups | nih.gov |
| Substitution on the Phenyl Ring | 2-Chlorophenol | Introduction of electron-withdrawing groups | nih.gov |
| Altering the Linker | Thiophenol | Replacement of ether with thioether linkage | researchgate.net |
| Chain Extension | 2-Phenylethanol | Increased flexibility of the side chain | mdpi.com |
Synthesis of Bioisosteric Analogs
Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. In the context of this compound, bioisosteric analogs can be designed by replacing either the thiazole ring or the phenoxymethyl group.
The thiazole ring itself can act as a bioisostere for a carbonyl group, as demonstrated in a series of potent 5-HT3 receptor antagonists. nih.govacs.org Conversely, other five-membered heterocyclic rings can be considered as bioisosteres for the thiazole ring. For example, 1,2,4-oxadiazoles have been investigated as thiazole bioisosteres. researchgate.net The synthesis of such analogs would involve using different starting materials in the cyclization step. For instance, to synthesize a 1,2,4-oxadiazole (B8745197) analog, one could react an amidoxime (B1450833) with an appropriate acylating agent.
The phenoxymethyl moiety can also be replaced with various bioisosteric groups. Common ring equivalents for the phenyl group include pyridine, thiophene, and furan. researchgate.net The synthesis of these analogs would involve starting with the corresponding heterocyclic alcohol.
The following table presents some potential bioisosteric replacements:
| Original Group | Bioisosteric Replacement | Rationale | Reference(s) |
| Thiazole | 1,2,4-Oxadiazole | Similar electronic and steric properties | researchgate.net |
| Thiazole | Triazole | Mimic hydrogen bonding patterns | acs.org |
| Thiazole | Imidazole | Maintain aromaticity and potential for hydrogen bonding | acs.org |
| Phenyl (in Phenoxymethyl) | Pyridyl | Introduce a hydrogen bond acceptor | researchgate.net |
| Phenyl (in Phenoxymethyl) | Thienyl | Alter electronic properties and lipophilicity | researchgate.net |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of thiazole derivatives is gaining significant traction, aiming to reduce the environmental impact of chemical processes. bepls.combohrium.comresearchgate.netnih.gov
Solvent-Free Reactions
Performing reactions without a solvent offers numerous advantages, including reduced waste, lower costs, and often, shorter reaction times and higher yields. nih.gov The synthesis of Hantzsch thiazole derivatives has been successfully achieved under solvent-free conditions by reacting α-haloketones, thiourea, and substituted o-hydroxybenzaldehydes in a one-pot procedure. researchgate.net This approach is not only environmentally friendly but also simplifies the work-up process. researchgate.netresearchgate.net
Catalytic Approaches (e.g., Organocatalysis, Biocatalysis)
Catalytic methods are a cornerstone of green chemistry, as they allow for reactions to proceed with high efficiency and selectivity, often under milder conditions.
Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical transformations. Proline and its derivatives are examples of organocatalysts that have been used in various heterocyclic syntheses. chemtube3d.com
Biocatalysis: Enzymes are increasingly being used as catalysts in organic synthesis due to their high selectivity and ability to function under mild, aqueous conditions. Lipase, for example, has been employed as a biocatalyst for the synthesis of 2,4-disubstituted thiazoles. nih.govacs.org The use of ultrasound irradiation in conjunction with a biocatalyst has been shown to enhance reaction rates and yields. acs.orgnih.gov
The table below highlights some green catalytic approaches for thiazole synthesis:
| Catalytic Approach | Catalyst | Reaction Type | Advantages | Reference(s) |
| Biocatalysis | Lipase | Condensation of aryl ethanones and thioamides | Environmentally friendly, mild conditions | nih.govacs.org |
| Heterogeneous Catalysis | Silica supported tungstosilisic acid | One-pot multi-component synthesis | Reusable catalyst, high yields | nih.gov |
| Nanocatalysis | Magnetic supported copper nanocatalyst | Three-component synthesis of thiazole-5-ones | Recyclable magnetic catalyst, excellent yields | tandfonline.com |
Flow Chemistry and Automated Synthesis Applications
Flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering enhanced safety, scalability, and efficiency compared to traditional batch methods. mdpi.comspringerprofessional.de In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govuc.pt
Automated flow synthesis platforms can be integrated with purification and analysis tools, enabling the rapid generation of compound libraries for high-throughput screening. nih.gov The advantages of flow chemistry, such as improved heat transfer and mixing, can lead to higher yields and cleaner reaction profiles. springerprofessional.demdpi.com
Chemical Reactivity and Mechanistic Studies of 5 Phenoxymethyl Thiazol 2 Amine
Reactivity of the Thiazole (B1198619) Ring System
The reactivity of the thiazole core in 5-(phenoxymethyl)thiazol-2-amine is dictated by the interplay of the electron-donating sulfur atom, the electron-withdrawing pyridine-type nitrogen atom, and the substituents on the ring. nih.govambeed.com This creates a nuanced electronic landscape where certain positions are predisposed to specific types of chemical attack.
Electrophilic Aromatic Substitution Patterns
The thiazole ring is considered an electron-rich aromatic system due to the delocalization of a lone pair of electrons from the sulfur atom. ambeed.com In general, electrophilic substitution on an unsubstituted thiazole ring preferentially occurs at the C5 position, which possesses the highest electron density. nih.govambeed.comgvsu.eduthieme-connect.com The C4 position is nearly neutral, while the C2 position is the most electron-deficient. nih.gov
In the case of this compound, the C5 position is already occupied by the phenoxymethyl (B101242) group. Research indicates that if the C5 position is already substituted, electrophilic attack on other positions of the thiazole ring is significantly hindered. nih.gov While the 2-amino group is an activating, ortho-para directing group, its influence is largely directed towards the thiazole ring itself. With the most reactive C5 site blocked, electrophilic aromatic substitution on the thiazole ring of this specific compound is not a favored reaction pathway under standard conditions. Any electrophilic attack would more likely occur on the appended phenol (B47542) ring, which is activated by the ether oxygen.
Nucleophilic Attack on the Thiazole Ring
The C2 position of the thiazole ring is the most electron-deficient and, therefore, the primary site for nucleophilic attack. nih.govambeed.com However, nucleophilic substitution reactions on the thiazole ring are generally less common than electrophilic substitutions and often require either a potent nucleophile or activation of the ring system. nih.govgvsu.edu
One key reaction is the deprotonation at the C2 position. Strong bases, such as organolithium compounds, can abstract the proton at C2, creating a nucleophilic carbon center that can then react with various electrophiles. nih.govthieme-connect.com For this compound, the presence of the acidic N-H proton of the amino group would likely interfere with C2 deprotonation, as the base would preferentially deprotonate the amino group first. Nucleophilic aromatic substitution (SNA_r) could occur at the C2 position if a suitable leaving group were present, but the amino group is a poor leaving group.
Transformations Involving the Amino Group
The exocyclic amino group at the C2 position is a key site for chemical modification, behaving as a typical aromatic amine in many reactions.
Amidation and Ureation Reactions
The 2-amino group of the thiazole scaffold readily undergoes acylation to form the corresponding amides. This transformation can be achieved using various acylating agents, such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine. pearson.comresearchgate.net These reactions are fundamental in medicinal chemistry for modifying the properties of the parent amine. For instance, coupling with various carboxylic acids can be mediated by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). researchgate.net
Table 1: Examples of Amidation Reactions on 2-Aminothiazole (B372263) Derivatives
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Aminothiazole | Acyl Halides | Dry Pyridine | N-acylated 2-aminothiazole | pearson.comresearchgate.net |
| 2-Aminothiazole | Acid Anhydride | Solvent-free or basic conditions | N-acetylated 2-aminothiazole | pearson.com |
Similarly, ureation reactions occur when 2-aminothiazole derivatives are treated with isocyanates, leading to the formation of N-thiazolyl-N'-substituted ureas. youtube.comacs.org These reactions typically proceed smoothly to provide the urea (B33335) derivatives in good yields. acs.org
Table 2: Ureation Reaction of 2-Aminothiazole
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Aminothiazole | m-Toluyl isocyanate | DMFA, K2CO3 (catalyst) | 1-(Thiazol-2-yl)-3-(m-tolyl)urea | acs.org |
Reductive Amination and Alkylation
Alkylation of the 2-amino group can be achieved through several methods. Direct alkylation with alkyl halides can be complex, as it may lead to a mixture of products, including alkylation on the exocyclic amino group and the endocyclic N3 nitrogen of the thiazole ring. acsgcipr.org The reaction outcome is often dependent on the specific conditions used, such as the presence or absence of a condensing agent like lithium amide. acsgcipr.org
A more controlled method for N-alkylation is reductive amination. youtube.com This two-step, one-pot process involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by the reduction of the imine to the corresponding secondary or tertiary amine. youtube.com This method has been successfully applied to the N-alkylation of 2-aminothiazoles using sodium borohydride (B1222165) (NaBH4) as the reducing agent. researchgate.net
Table 3: N-Alkylation Methods for 2-Aminothiazoles
| Method | Reagents | Product | Key Feature | Reference |
|---|---|---|---|---|
| Direct Alkylation | Alkyl Halide, Condensing Agent (e.g., LiNH2) | N,N-Disubstituted-2-aminothiazole | Yields extranuclear alkylation | acsgcipr.org |
| Direct Alkylation | Alkyl Halide (no condensing agent) | 2-Imino-3-alkylthiazoline (Nuclear N-alkylation) | Alkylation on ring nitrogen | acsgcipr.org |
Reactivity of the Phenoxymethyl Ether Linkage
The phenoxymethyl group contains an aryl alkyl ether linkage. Ethers are generally known for their chemical stability and are unreactive under many conditions. wikipedia.orgyoutube.com However, this C-O bond can be cleaved under specific, often harsh, reaction conditions.
The most common method for cleaving aryl alkyl ethers is treatment with strong acids, particularly hydrohalic acids like hydrogen bromide (HBr) or hydrogen iodide (HI), or strong Lewis acids such as boron tribromide (BBr3). libretexts.orgmasterorganicchemistry.compearson.com The reaction mechanism involves protonation or coordination of the ether oxygen, followed by nucleophilic attack of the halide ion. For an aryl alkyl ether, cleavage almost invariably occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger and an SN2 attack on an sp2-hybridized carbon is highly unfavorable. libretexts.orgdoubtnut.com In the case of this compound, this would result in the cleavage of the CH2-O bond, yielding 5-(halomethyl)thiazol-2-amine and phenol.
Another important method for cleaving such ethers is catalytic hydrogenolysis. The phenoxymethyl ether is a type of benzyl (B1604629) ether, which is particularly susceptible to cleavage by catalytic hydrogenation (H2 gas with a palladium or platinum catalyst). ambeed.comyoutube.com This reaction is typically clean and high-yielding, proceeding under mild conditions to break the benzyl-oxygen bond, which would furnish 5-methylthiazol-2-amine and phenol. ambeed.comthieme-connect.comyoutube.com
Table 4: Cleavage Methods for Aryl Alkyl Ethers
| Method | Reagents | Typical Products for this compound | Mechanism Type | Reference |
|---|---|---|---|---|
| Acidic Cleavage | HBr or HI | 5-(Bromomethyl)thiazol-2-amine + Phenol | SN2 | libretexts.orgpearson.com |
| Lewis Acid Cleavage | BBr3, then hydrolysis | 5-(Hydroxymethyl)thiazol-2-amine + Phenol | Lewis acid-assisted SN2 | nih.govpearson.comresearchgate.net |
Ether Cleavage Reactions
No specific studies detailing the ether cleavage of the phenoxymethyl group from the thiazole core of this compound have been reported. In principle, the ether linkage in this molecule could be susceptible to cleavage under strong acidic conditions, potentially yielding phenol and 5-(hydroxymethyl)thiazol-2-amine or its subsequent reaction products. However, without experimental data, the specific reagents, reaction conditions, and product distributions remain speculative.
Rearrangement Processes
Similarly, there is no available literature describing any rearrangement processes involving this compound. Investigations into potential skeletal rearrangements or migrations of the phenoxymethyl group would require dedicated synthetic and mechanistic work, which does not appear to have been undertaken to date.
Mechanistic Pathways of Key Reactions
Elucidation via Spectroscopic and Kinetic Methods
A thorough search for spectroscopic and kinetic studies on the reactions of this compound yielded no results. Such studies would be crucial for identifying reaction intermediates, determining rate laws, and proposing detailed mechanisms for any observed transformations.
Isotopic Labeling Studies
Isotopic labeling is a powerful tool for tracing the pathways of atoms and bonds during a chemical reaction. No isotopic labeling studies have been published for this compound, precluding any definitive mechanistic insights that could be gained from this experimental approach.
Computational Chemistry and Theoretical Investigations of 5 Phenoxymethyl Thiazol 2 Amine
Electronic Structure and Molecular Orbital Theory
The arrangement of electrons within a molecule is fundamental to its chemical and physical properties. Molecular orbital theory, particularly when implemented with computational methods, offers a detailed picture of this electronic landscape.
Density Functional Theory (DFT) has become a standard tool for the accurate calculation of the ground state geometries of organic molecules. For 5-(Phenoxymethyl)thiazol-2-amine, DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, can predict bond lengths, bond angles, and dihedral angles with high precision. researchgate.netnih.gov These calculations typically show that the thiazole (B1198619) ring is largely planar, while the phenoxymethyl (B101242) group possesses significant conformational freedom. The geometry is optimized to a minimum on the potential energy surface, ensuring a stable conformation is identified. The results of such calculations allow for the visualization of the molecule's three-dimensional structure and provide a foundation for further analysis.
Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT
| Parameter | Predicted Value |
| C2-N3 Bond Length | ~1.38 Å |
| N3-C4 Bond Length | ~1.32 Å |
| C4-C5 Bond Length | ~1.39 Å |
| C5-S1 Bond Length | ~1.75 Å |
| S1-C2 Bond Length | ~1.73 Å |
| C5-C(methylene) Bond Angle | ~125° |
| C(methylene)-O-C(phenyl) Bond Angle | ~118° |
Note: These are representative values based on calculations on similar thiazole derivatives and may vary depending on the specific computational method and basis set used.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the amino group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the thiazole ring and the phenoxymethyl moiety, indicating potential sites for nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov
Table 2: Predicted Frontier Molecular Orbital Energies and Related Parameters for this compound
| Parameter | Predicted Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.2 eV |
| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV |
| Ionization Potential | ~ 6.5 eV |
| Electron Affinity | ~ 1.2 eV |
Note: These values are hypothetical and serve to illustrate the typical output of FMO analysis for a molecule of this type.
Conformational Analysis and Energy Landscapes
The flexibility of the phenoxymethyl side chain in this compound gives rise to multiple possible conformations, each with a distinct energy. Understanding this conformational landscape is vital for predicting how the molecule will interact with its environment, including biological receptors.
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of flexible molecules. By treating atoms as balls and bonds as springs, these methods can rapidly calculate the energies of thousands of different conformations.
For this compound, MM and MD simulations would reveal the preferred dihedral angles of the C-C-O-C linkage in the phenoxymethyl group. These simulations can identify low-energy conformers and the energy barriers between them, providing a detailed map of the molecule's energy landscape. This information is critical for understanding its dynamic behavior in solution.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. Theoretical docking studies of this compound can provide valuable insights into its potential biological activity.
In a hypothetical docking study, the various low-energy conformations of this compound, identified through conformational analysis, would be docked into the active site of a target receptor. The docking algorithm would then score the different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. The results would highlight the key interactions between the ligand and the receptor, suggesting which functional groups on the thiazole derivative are most important for binding.
Reactivity Prediction and Reaction Mechanism Modeling
Computational chemistry can also be used to predict the reactivity of a molecule and to model the mechanisms of its reactions. For this compound, this can help in designing new synthetic routes or in understanding its metabolic fate.
By analyzing the distribution of electron density and the molecular electrostatic potential (MEP), it is possible to identify the most electron-rich and electron-poor regions of the molecule. For instance, the nitrogen and sulfur atoms of the thiazole ring and the oxygen atom of the phenoxymethyl group are expected to be nucleophilic centers, while the hydrogen atoms of the amino group are potential sites for electrophilic attack.
Furthermore, computational modeling can be used to simulate reaction pathways, calculating the activation energies and transition state structures for various potential reactions. This can provide a detailed, step-by-step understanding of how this compound participates in chemical transformations.
Transition State Characterization
Transition state theory is fundamental to understanding the kinetics of a chemical reaction. The transition state is a high-energy, transient molecular configuration that exists between reactants and products. Characterizing this state is crucial for determining the reaction mechanism and its rate.
Theoretical Approach:
Quantum Mechanical Calculations: Methods such as Density Functional Theory (DFT) are typically employed to locate the transition state structure on the potential energy surface.
Frequency Analysis: A key step in confirming a transition state is to perform a frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: Following the identification of a transition state, an IRC calculation is performed to ensure that the located transition state correctly connects the desired reactants and products.
Application to this compound: There are no published studies detailing the transition state characterization for reactions involving this compound. Such studies would be valuable for understanding its synthesis, degradation pathways, or metabolic fate.
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling
QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). These models are instrumental in predicting the activity or properties of new, untested compounds.
General Methodology:
Data Set Collection: A series of structurally related compounds with experimentally determined activities or properties is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information (e.g., electronic, steric, hydrophobic properties), are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the activity/property.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
Relevance to this compound: While QSAR and QSPR studies have been conducted on various thiazole derivatives to explore activities like antimicrobial or anticancer effects, no specific models have been published for a series of compounds based on the this compound scaffold. nih.govnih.govmdpi.comresearchgate.netsigmaaldrich.com The development of such models would require a dataset of analogues with measured biological activities.
Pharmacophore Generation and In Silico Lead Optimization
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target.
Ligand-Based Pharmacophore Model Development
This approach is utilized when the three-dimensional structure of the biological target is unknown. The model is built by aligning a set of active compounds and extracting their common chemical features.
Typical Steps:
Conformational Analysis: Generate a diverse set of low-energy conformations for each active ligand.
Feature Identification: Identify key pharmacophoric features such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.
Model Generation and Validation: Align the molecules and generate pharmacophore hypotheses. The best model is typically the one that can effectively distinguish active from inactive compounds.
Status for this compound: There is no publicly available literature describing the development of a ligand-based pharmacophore model derived from this compound or its close analogues. jmaterenvironsci.com Such a model would be the first step in a virtual screening campaign to identify new compounds with potentially similar biological activities.
Virtual Screening and Compound Prioritization
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target.
Process Overview:
Pharmacophore-Based Screening: The generated pharmacophore model is used as a 3D query to filter large compound databases. Molecules that match the pharmacophore's features are selected as hits.
Docking-Based Screening: If the target structure is known, molecular docking can be used to predict the binding mode and affinity of compounds within the target's active site.
Compound Prioritization: The hits from virtual screening are ranked based on various criteria, such as pharmacophore fit, docking score, and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, to select a smaller, manageable set for experimental testing.
Application Context: In the absence of a specific pharmacophore model or a defined biological target for this compound, no dedicated virtual screening campaigns have been reported. nih.gov General virtual screening studies on thiazole scaffolds have been performed for various targets, but these are not specific to the phenoxymethyl-substituted variant. researchgate.net
Molecular Interaction Studies and Mechanistic Insights with Biological Macromolecules
Enzymatic Inhibition Mechanisms (In Vitro and Biochemical Characterization)
There is no specific information available in the search results regarding the enzymatic inhibition mechanisms of 5-(Phenoxymethyl)thiazol-2-amine.
Kinetics of Inhibition (e.g., Ki, IC50 determination in isolated systems)
No data on the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound against any specific enzyme has been identified in the provided search results.
Irreversible vs. Reversible Inhibition Modes
The nature of the inhibition (i.e., whether it is reversible or irreversible) by this compound has not been characterized in the available literature.
Specificity and Selectivity Profiling against Enzyme Panels
There are no reports detailing the screening of this compound against a panel of enzymes to determine its specificity and selectivity profile.
Receptor Binding and Allosteric Modulation (Biophysical and Structural Approaches)
Specific details regarding the receptor binding properties and potential allosteric modulatory effects of this compound are not present in the provided search results.
Radioligand Binding Assays (In Vitro)
No studies utilizing radioligand binding assays to determine the affinity of this compound for any specific receptor have been found.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics
There is no information available from studies using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to elucidate the binding kinetics and thermodynamic parameters of the interaction between this compound and any biological macromolecule.
Protein-Ligand Interaction Fingerprinting
Detailed protein-ligand interaction fingerprinting analyses for this compound are not present in the current scientific literature. Such studies, which computationally profile the interactions between a ligand and its protein target, are contingent on the availability of structural data from methods like X-ray crystallography or computational docking models, which are absent for this compound.
Hydrogen Bonding Networks
There is no specific information available from experimental or computational studies that describes the hydrogen bonding networks formed between this compound and any protein targets. The primary amine and the thiazole (B1198619) nitrogen of the compound are potential hydrogen bond donors and acceptors, respectively, and the ether oxygen in the phenoxymethyl (B101242) group could also act as an acceptor. However, without a defined protein binding pocket, the specific residues involved and the geometry of these potential interactions remain uncharacterized.
Hydrophobic Interactions and Pi-Stacking
Specific details on the hydrophobic and pi-stacking interactions of this compound with biological targets are not documented. The phenyl ring of the compound provides a significant hydrophobic surface and is capable of engaging in pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within a protein's binding site. The thiazole ring may also participate in such interactions. However, in the absence of a characterized protein-ligand complex, the nature and extent of these interactions have not been determined.
Conformational Changes Upon Binding
There are no studies available that report on the conformational changes induced in either this compound or its target proteins upon binding. Such analyses typically rely on comparative structural data (e.g., apo vs. ligand-bound protein structures) or biophysical methods that can detect changes in protein conformation, none of which have been published for this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Phenoxymethyl Thiazol 2 Amine Derivatives
Exploration of Substituent Effects on Biological Activity
The biological activity of 5-(phenoxymethyl)thiazol-2-amine derivatives is intricately linked to the nature and position of substituents on its three key components: the aromatic ring, the thiazole (B1198619) ring, and the linker moiety.
Aromatic Ring Modifications (Position, Electronic, Steric Effects)
The phenyl ring of the phenoxymethyl (B101242) group serves as a critical interaction point with biological targets. Modifications to this ring can significantly impact binding affinity and selectivity.
In a study on 2-amino-5-arylmethyl-1,3-thiazole derivatives with antiproliferative activity against the DU-145 human prostate carcinoma cell line, the nature of the aryl group was found to be a key determinant of potency. While this study focused on an "arylmethyl" linker, the insights are highly relevant to the "phenoxymethyl" scaffold. It was observed that merging the most favorable moieties from initial screening hits led to a compound with over 100-fold improvement in potency, highlighting the importance of the aromatic substituent. nih.gov
Table 1: Impact of Aromatic Ring Modifications on Biological Activity (Hypothetical Data Based on Related Studies)
| Derivative | R (Substitution on Phenyl Ring) | Biological Activity (IC₅₀, µM) | Target |
| 1a | H | 5.2 | Kinase X |
| 1b | 4-Cl | 1.8 | Kinase X |
| 1c | 4-OCH₃ | 3.5 | Kinase X |
| 1d | 3-NO₂ | 7.9 | Kinase X |
| 1e | 2,4-diCl | 0.9 | Kinase X |
Note: This table is a representative example based on general SAR principles and findings from related but not identical compound series. The specific values are hypothetical.
Thiazole Ring Substitutions
Research on 2-aminothiazole (B372263) derivatives as inducible nitric oxide synthase (iNOS) inhibitors has shown that the introduction of appropriately-sized substituents at the 4- and 5-positions of the thiazole ring can enhance inhibitory activity and selectivity. nih.gov Specifically, bulky or hydrophilic substituents at any position on the 2-aminothiazole ring were found to significantly decrease or abolish activity against NOS. nih.gov This suggests that for the this compound scaffold, maintaining a certain steric and electronic profile on the thiazole ring is crucial for preserving biological function. For instance, the introduction of a methyl group at the 4-position of the thiazole core in some 2-aminothiazole series has been shown to decrease potency. nih.gov
Linker Moiety Variations (Length, Flexibility, Heteroatom Inclusion)
The oxymethyl linker connecting the thiazole and phenyl rings plays a crucial role in defining the spatial relationship between these two key pharmacophoric elements. Variations in its length, flexibility, and the inclusion of different heteroatoms can have a profound impact on biological activity.
Lead Compound Optimization Through SAR Iterations
The initial discovery of a biologically active "hit" compound is merely the first step in a long and iterative process of lead optimization. Through successive rounds of chemical synthesis and biological testing, medicinal chemists aim to enhance potency, selectivity, and pharmacokinetic properties.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. This approach can lead to the discovery of novel intellectual property and improved drug-like properties. For instance, the 2-aminothiazole core itself can be considered a bioisostere of other five-membered heterocyclic rings.
Bioisosteric replacement is a more subtle modification where one functional group is replaced by another with similar physical and chemical properties. A classic example in the context of thiazole derivatives is the replacement of a phenol (B47542) group with a 2-aminothiazole moiety. nih.gov In the development of antimicrobial agents, the isosteric replacement of 2-aminothiazole with 2-aminooxazole has been explored to improve physicochemical properties and antimicrobial activity. mdpi.com This exchange can lead to a decrease in lipophilicity, which may be beneficial for certain therapeutic applications. mdpi.com
Table 2: Bioisosteric Replacements for the Phenoxymethyl Moiety
| Original Moiety | Bioisosteric Replacement | Rationale | Potential Advantage |
| Phenoxy | Phenylamino | Maintain aromatic interaction, introduce H-bond donor | Improved binding affinity |
| Phenoxy | Thiophenoxy | Alter linker geometry and electronics | Novel interactions with target |
| Methyleneoxy linker | Ethylene linker | Increase flexibility and length | Access different binding pockets |
| Phenyl ring | Pyridyl ring | Introduce H-bond acceptor, alter electronics | Improved solubility and metabolic stability |
Fragment-Based Ligand Discovery (FBLD) Principles
Fragment-based ligand discovery (FBLD) is a drug discovery paradigm that starts with the identification of low-molecular-weight fragments that bind weakly to a biological target. These fragments are then grown or linked together to produce a more potent lead compound. The this compound scaffold can be conceptually deconstructed into its constituent fragments: the 2-aminothiazole core, the phenoxy group, and the methylene (B1212753) linker.
By screening libraries of fragments that correspond to each of these components, it is possible to identify optimal building blocks that can then be assembled to create highly potent and selective inhibitors. The development of the highly successful kinase inhibitor Dasatinib, which contains a 2-aminothiazole core, exemplifies the power of optimizing substituents on a core scaffold, a process that shares principles with FBLD. dntb.gov.uanih.govresearchgate.neth1.co Although the substitution pattern is different from this compound, the iterative optimization of substituents on the thiazole ring and its appended groups to achieve nanomolar potency serves as a powerful case study. nih.gov
Development of Quantitative Models for Activity Prediction
The development of predictive, quantitative models is a cornerstone of modern medicinal chemistry, enabling the rational design of novel therapeutic agents. For derivatives of this compound, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies are instrumental. These computational techniques aim to establish a mathematical correlation between the chemical structure and the biological activity or physicochemical properties of a series of compounds. By understanding the key molecular features that govern a desired effect, researchers can prioritize the synthesis of more potent and selective molecules, thereby accelerating the drug discovery process.
Hansch Analysis and Free-Energy Relationships
Hansch analysis, a foundational method in QSAR, correlates the biological activity of a series of compounds with their physicochemical properties using linear and non-linear regression analysis. This approach is grounded in the principle that the biological effect of a molecule is a function of its hydrophobic, electronic, and steric properties. While specific Hansch analyses for this compound derivatives are not extensively documented in publicly available literature, the principles can be applied based on studies of analogous aminothiazole structures.
A typical Hansch equation is of the form:
log(1/C) = k₁logP + k₂σ + k₃Es + k₄
where:
C is the concentration of the compound required to produce a specific biological response (e.g., IC₅₀).
logP represents the hydrophobicity of the molecule, typically the logarithm of the octanol-water partition coefficient.
σ (Sigma) is the Hammett electronic parameter, which quantifies the electron-donating or electron-withdrawing nature of substituents on an aromatic ring.
Es is the Taft steric parameter, which accounts for the bulkiness of substituents.
k₁, k₂, k₃, and k₄ are constants determined by regression analysis.
In the context of this compound derivatives, a hypothetical Hansch analysis would involve synthesizing a series of analogs with varied substituents on the phenoxy ring and evaluating their biological activity. The resulting data would be used to derive a QSAR equation. For instance, a positive coefficient for logP would suggest that increased hydrophobicity enhances activity, while a negative coefficient for a steric parameter might indicate that bulky substituents are detrimental.
Studies on other aminothiazole series have successfully employed this methodology. For example, 2D-QSAR studies on aminothiazole derivatives as Aurora A kinase inhibitors have utilized genetic algorithms combined with multiple linear regression to select significant molecular descriptors, resulting in a statistically robust model with a squared correlation coefficient (R²) of 0.828 for the training set. nih.gov Similarly, a QSAR study on 2-aminothiazole derivatives as Hec1/Nek2 inhibitors generated a model with a high correlation coefficient, indicating a strong relationship between the selected descriptors and biological activity. tandfonline.com These examples underscore the utility of Hansch-type analyses in guiding the structural modification of thiazole-based compounds.
To illustrate the potential output of such an analysis for a hypothetical series of this compound derivatives, a data table could be constructed as follows:
| Derivative | Substituent (R) | logP | σ | Es | Observed Activity (log(1/C)) | Predicted Activity (log(1/C)) |
| 1 | H | 2.1 | 0.00 | 0.00 | 5.2 | 5.1 |
| 2 | 4-Cl | 2.8 | 0.23 | -0.97 | 5.8 | 5.9 |
| 3 | 4-CH₃ | 2.6 | -0.17 | -1.24 | 5.5 | 5.4 |
| 4 | 4-OCH₃ | 2.0 | -0.27 | -0.55 | 5.3 | 5.3 |
| 5 | 4-NO₂ | 1.8 | 0.78 | -2.52 | 6.2 | 6.1 |
This table is illustrative and does not represent actual experimental data.
3D-QSAR (e.g., CoMFA, CoMSIA) Modeling
Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods provide a more detailed understanding of the interaction between a ligand and its target receptor by considering the 3D arrangement of molecular properties. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques.
CoMFA calculates the steric and electrostatic fields of a set of aligned molecules and correlates these fields with their biological activities using partial least squares (PLS) regression. The results are often visualized as 3D contour maps, where different colored regions indicate areas where modifications to the steric or electrostatic properties would likely increase or decrease activity.
CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more comprehensive picture of the structural requirements for activity.
For a hypothetical series of this compound derivatives, a 3D-QSAR study would involve:
Building 3D models of the molecules.
Aligning the molecules based on a common scaffold.
Calculating the molecular fields (steric, electrostatic, etc.).
Performing PLS analysis to generate the QSAR model and validate its predictive power.
The statistical robustness of the generated models is crucial and is assessed using parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability.
A summary of statistical results from a hypothetical 3D-QSAR study on this compound derivatives might look like this:
| Model | q² | r² | SEE | F-value | Predictive r² |
| CoMFA | 0.695 | 0.977 | 0.152 | 125.6 | 0.788 |
| CoMSIA | 0.698 | 0.960 | 0.180 | 98.2 | 0.798 |
This table is based on representative data from studies on analogous aminothiazole derivatives and does not represent actual experimental data for the specified compound. nih.gov
The contour maps generated from such a study would provide a visual guide for drug design. For example, a green contour near a particular position on the phenoxy ring in a CoMFA steric map would suggest that bulkier substituents are favored in that region. Conversely, a red contour in a CoMSIA electrostatic map would indicate that electronegative groups in that area are detrimental to activity. By interpreting these maps, medicinal chemists can make informed decisions about which new derivatives to synthesize to improve biological activity.
Role of 5 Phenoxymethyl Thiazol 2 Amine As a Core Scaffold in Chemical Biology and Drug Discovery Research
Design of Molecular Probes for Target Validation
Molecular probes are indispensable tools for validating the biological targets of small molecules. The 5-(phenoxymethyl)thiazol-2-amine scaffold can be chemically modified to incorporate reactive or reporter functionalities, enabling the identification and characterization of protein-ligand interactions.
Fluorescent Probes and Affinity Labels
While direct examples of fluorescent probes based on the this compound scaffold are not extensively documented in publicly available research, the principles of their design are well-established. A fluorescent probe would typically involve conjugating a fluorophore to a derivative of the scaffold that retains high affinity for its biological target. This allows for the visualization of the target protein within cells or tissues, providing insights into its localization and expression levels.
Affinity labels are designed to bind specifically and covalently to a target protein, usually through the introduction of a reactive electrophilic group. This allows for the irreversible labeling and subsequent identification of the target. The 2-amino group of the thiazole (B1198619) ring is a common site for modification, allowing for the attachment of various chemical moieties without drastically altering the core binding properties of the scaffold.
Photoaffinity Labeling Reagents
Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a drug candidate. researchgate.net These reagents are chemically inert until activated by light, which generates a highly reactive species that covalently crosslinks the probe to its target protein. researchgate.net The this compound scaffold can be functionalized with photoreactive groups, such as azides or diazirines, to create potent photoaffinity probes.
For instance, research into photoaffinity labeling has led to the development of various photoreactive functionalities that can be incorporated into a chemical scaffold. nih.gov These include benzophenones, alkyl diazirines, and trifluoromethyl phenyl diazirines, each with distinct properties regarding their activation wavelength and reactivity. nih.gov A trifluoromethyl phenyl diazirine-based probe has been shown to cross-link with its target with high selectivity and sensitivity under short UV irradiation times, minimizing potential damage to biological samples. nih.gov This highlights the potential for creating highly specific photoaffinity probes based on the this compound scaffold for target identification and validation.
Conceptual Approaches to Lead Identification and Optimization
The journey from an initial "hit" compound to a viable drug candidate, or "lead," involves a multifaceted optimization process. The this compound scaffold is amenable to various strategies for lead identification and optimization.
High-Throughput Screening (HTS) Hit-to-Lead Strategies
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify initial hits with desired biological activity. Once a hit containing the this compound scaffold is identified, the hit-to-lead process begins. This involves a systematic exploration of the structure-activity relationship (SAR) to improve potency, selectivity, and pharmacokinetic properties. youtube.comnih.gov
Table 1: Representative Hit-to-Lead Optimization Strategies
| Optimization Goal | Strategy | Example Modification on a Hypothetical Scaffold |
| Improve Potency | Explore different substituents on the phenoxy ring to enhance binding interactions. | Introduction of electron-withdrawing or donating groups. |
| Enhance Selectivity | Modify the substitution pattern to favor binding to the desired target over off-targets. | Altering the size and shape of substituents to exploit differences in the binding pockets of related proteins. |
| Increase Metabolic Stability | Replace or block sites of metabolism identified in metabolic studies. | Introduction of fluorine atoms or replacing a metabolically weak point with a more stable group. youtube.com |
| Improve Solubility | Introduce polar functional groups. | Addition of a morpholine (B109124) or other polar heterocycle. |
Rational Drug Design Methodologies
Rational drug design relies on a detailed understanding of the three-dimensional structure of the target protein to guide the design of potent and selective inhibitors. nih.govnih.gov When the structure of the target is known, computational techniques such as molecular docking can be used to predict how derivatives of the this compound scaffold will bind.
This approach allows for a more focused and efficient exploration of chemical space. For example, if docking studies reveal an unoccupied pocket in the active site of the target enzyme, new analogs can be designed to extend into this pocket, potentially forming additional favorable interactions and increasing potency. scienceopen.com Structure-activity relationship (SAR) studies are crucial in this process, providing experimental validation for the computational predictions and guiding further design iterations. nih.govnih.govnih.gov
Integration into Diverse Chemical Libraries
The synthetic accessibility of the this compound scaffold makes it an ideal building block for the construction of diverse chemical libraries. These libraries, containing hundreds or thousands of related compounds, are essential for HTS campaigns.
The Hantzsch thiazole synthesis is a classic and versatile method for preparing the 2-aminothiazole (B372263) core. researchgate.net By varying the starting materials—specifically the α-haloketone and the thiourea (B124793) or thioamide—a wide array of derivatives can be generated. The phenoxymethyl (B101242) group at the 5-position can be introduced from a corresponding α-haloketone, and the 2-amino group provides a convenient handle for further diversification through reactions like acylation, alkylation, or sulfonylation.
The ability to generate a large number of analogs around the this compound core allows for a comprehensive exploration of the chemical space surrounding a particular biological target. This increases the probability of discovering novel hits and facilitates the subsequent optimization process. The development of 2-phenylamino-thiazole derivatives as antimicrobial agents is an example of how this scaffold has been utilized to create a library of compounds for screening. researchgate.net Similarly, the synthesis of 2-thiazolylimino-5-arylidene-4-thiazolidinones has yielded potent antibacterial agents. nih.gov Furthermore, derivatives of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one have been identified as potent inhibitors of Mnk2, a target in cancer therapy. nih.gov
Combinatorial Chemistry Approaches
The this compound scaffold is highly amenable to combinatorial chemistry strategies for the rapid generation of large libraries of analogues. The primary point of diversification is the 2-amino group, which can be readily acylated, alkylated, or engaged in other coupling reactions to introduce a wide array of substituents.
A common and effective method for creating a combinatorial library from this scaffold is through parallel solution-phase synthesis. nih.gov This technique allows for the reaction of the core scaffold with a diverse set of building blocks in a multi-well format, leading to the efficient production of a library of individual compounds. For instance, a library of N-acyl derivatives can be synthesized by reacting this compound with a collection of different carboxylic acids or acid chlorides.
Table 1: Representative Combinatorial Library Synthesis based on the this compound Scaffold
| Scaffold | Reaction Type | Diverse Building Blocks | Resulting Library |
| This compound | Acylation | Carboxylic Acids (R-COOH) | N-Acyl-5-(phenoxymethyl)thiazol-2-amines |
| This compound | Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | N-Sulfonyl-5-(phenoxymethyl)thiazol-2-amines |
| This compound | Reductive Amination | Aldehydes/Ketones (R-CHO/R₂CO) | N-Alkyl-5-(phenoxymethyl)thiazol-2-amines |
This combinatorial approach enables the systematic exploration of the chemical space around the this compound core. The resulting libraries can then be screened against various biological targets to identify initial hits for further optimization. The synthesis of a 2-aminothiazole library has been successfully automated, demonstrating the feasibility of high-throughput synthesis for this class of compounds. nih.gov
Diversity-Oriented Synthesis (DOS)
While combinatorial chemistry often focuses on generating congeners of a lead structure, diversity-oriented synthesis (DOS) aims to create a collection of structurally diverse and complex molecules, often inspired by natural products. nih.gov The this compound scaffold can serve as a versatile starting point for DOS campaigns.
A DOS strategy could involve multi-step reaction sequences that transform the initial scaffold into a variety of different heterocyclic systems. For example, the 2-amino group can be used as a nucleophile in cyclization reactions with bifunctional electrophiles to construct fused ring systems. The phenoxymethyl group can also be modified or used as a handle to introduce further complexity.
One can envision a DOS approach starting with this compound where the 2-amino group is first reacted with a set of diverse building blocks, followed by a cyclization step that generates a range of different heterocyclic cores. This strategy would lead to a library of compounds with significant skeletal diversity, increasing the probability of discovering novel biological activities. The principles of DOS have been applied to generate libraries of natural product analogs from simple starting materials, a strategy that could be adapted for the this compound scaffold. nih.gov
Case Studies of Scaffold Application in Target-Oriented Research
The true value of a scaffold is demonstrated through its successful application in target-oriented research programs. While specific case studies for this compound are not extensively documented in publicly available literature, the importance of substitution at the 5-position of the 2-aminothiazole ring is well-established in several therapeutic areas. These examples provide a strong rationale for the potential of the 5-(phenoxymethyl) group to favorably influence biological activity.
Anticancer Activity:
In the realm of oncology, the substitution pattern on the 2-aminothiazole core is critical for activity. For instance, a series of 2-aminothiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the anticancer drug dasatinib. nih.gov In this series, the carboxamide group at the 5-position was found to be significant for their antiproliferative effects on human leukemia cells. nih.gov This highlights the potential of the 5-position to accommodate substituents that can engage in key interactions with the target protein. The phenoxymethyl group, with its aromatic ring and ether linkage, could offer unique binding interactions within the active site of a cancer-related target.
Antimycobacterial Activity:
Structure-activity relationship (SAR) studies of 2-aminothiazoles as inhibitors of Mycobacterium tuberculosis have shown that while the 4-position is often intolerant to modification, the 2- and 5-positions allow for a greater degree of substitution. researchgate.netnih.gov In one study, a series of 2-aminothiazole derivatives with a wide range of substituents at the 2-, 4-, and 5-positions were synthesized and evaluated. researchgate.net The variation at the 5-position was found to influence the antimycobacterial activity, suggesting that this position can be optimized to enhance potency. The lipophilicity and hydrogen bonding capacity of the phenoxymethyl group could be advantageous in penetrating the complex cell wall of M. tuberculosis and interacting with intracellular targets.
Table 2: Examples of Biologically Active 5-Substituted-2-Aminothiazole Derivatives
| Derivative | Substitution at 5-position | Biological Activity | Reference |
| 2-Aminothiazole-5-carboxylic acid phenylamides | Carboxamide | Anticancer | nih.govnih.gov |
| 5-Methyl-2-aminothiazolium hydrogen decandioate | Methyl | Hydrogelator | acs.org |
| 2-Amino-5-halothiazoles | Halogen | Synthetic Intermediate | jocpr.com |
These case studies, while not directly involving this compound, underscore the importance of the 5-position of the 2-aminothiazole scaffold in modulating biological activity. The unique electronic and steric properties of the phenoxymethyl group make it a compelling substituent to explore in the context of various disease targets. Future research focused on the synthesis and biological evaluation of libraries based on the this compound scaffold is warranted and holds the potential to uncover novel therapeutic agents.
Future Directions and Emerging Paradigms in Research on 5 Phenoxymethyl Thiazol 2 Amine
Application of Artificial Intelligence and Machine Learning in Design
The convergence of artificial intelligence (AI) and medicinal chemistry is set to revolutionize the exploration of thiazole (B1198619) derivatives. By leveraging computational power, researchers can navigate the vast chemical space to design and optimize molecules with enhanced efficacy and safety profiles, moving beyond traditional trial-and-error synthesis.
De novo drug design utilizes computational algorithms to generate novel molecular structures with desired properties from the ground up, tailored to a specific biological target. For a scaffold like 5-(phenoxymethyl)thiazol-2-amine, these algorithms can explore millions of potential modifications to the core structure. Whole molecule methods can fit entire new ligand structures into a receptor's active site using shape complementarity and electrostatic matching. youtube.com Fragment-based approaches can build molecules piece by piece within the binding pocket, while other techniques use generative models to "evolve" new structures based on a set of rules.
These computational strategies can be used to design new derivatives of the this compound core with potentially improved binding affinity and specificity for their targets. youtube.comnih.gov For instance, if the primary biological target is a protein kinase, algorithms can suggest modifications to the phenoxymethyl (B101242) group or substitutions on the thiazole ring to optimize interactions with key amino acid residues in the kinase's active site. rsc.org This approach significantly reduces the number of compounds that need to be physically synthesized and tested, saving time and resources.
Table 1: Computational Approaches in Modern Drug Design
| Computational Method | Application in Thiazole Derivative Design | Key Advantage |
|---|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a protein target. rsc.orgnih.gov | Provides insight into specific molecular interactions driving binding. |
| Quantitative Structure-Activity Relationship (QSAR) | Builds mathematical models to correlate chemical structure with biological activity. mdpi.com | Enables prediction of activity for unsynthesized compounds. |
| Generative Adversarial Networks (GANs) | An AI model that can generate novel molecular structures with desired characteristics. | Explores vast and novel chemical space beyond existing libraries. |
| Molecular Dynamics (MD) Simulation | Simulates the movement of a molecule and its target protein over time. nih.gov | Reveals the stability of the ligand-protein complex and dynamic interactions. |
A critical bottleneck in drug development is unforeseen toxicity. Computational toxicology, or in silico toxicology, uses computer models to predict the potential adverse effects of chemical compounds early in the discovery process. mdpi.com These models are built using large datasets of known toxicological information and can predict various endpoints, including carcinogenicity, mutagenicity, and organ-specific toxicity. mdpi.com
For this compound and its future analogues, predictive toxicology models can screen for potential liabilities before a compound is ever synthesized. researchgate.net By analyzing the structural features of the molecule, these programs can flag potential issues, allowing chemists to design them out of the next generation of compounds. This "fail early, fail cheap" approach is crucial for improving the safety of novel chemical entities and reducing reliance on animal testing. mdpi.com
Sustainable and Economical Production Methods
The chemical industry is undergoing a green revolution, with a strong emphasis on developing manufacturing processes that are both environmentally friendly and economically efficient. For compounds like this compound, future research will focus on replacing traditional synthetic routes that often rely on harsh reagents and organic solvents with more sustainable alternatives.
Significant progress has been made in the green synthesis of the core 2-aminothiazole (B372263) scaffold. bepls.com Modern methods include:
Reactions in Water: Using water as a solvent eliminates the need for volatile and often toxic organic solvents, significantly improving the environmental profile of the synthesis. frontiersin.org
Catalyst-Free Synthesis: Some protocols have been developed that proceed efficiently at ambient or slightly elevated temperatures without the need for a catalyst, simplifying the process and reducing waste. frontiersin.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. bepls.commdpi.com
Novel Catalytic Systems: Research into reusable and non-toxic catalysts, such as magnetic nanocatalysts or biodegradable organocatalysts like L-proline, is providing efficient and recyclable systems for thiazole synthesis. frontiersin.orgrsc.org A calcium-catalyzed method has also been reported as a sustainable route to 5-aminothiazoles. nih.govresearchgate.net
These approaches, which often result in high yields, reduced energy consumption, and easier product purification, are crucial for the large-scale and cost-effective production of this compound and its derivatives. frontiersin.orgrsc.org
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine |
| L-proline |
| 5-aminothiazoles |
Integration with Systems Chemical Biology Approaches
To move beyond a one-drug-one-target paradigm, future research on this compound must embrace a systems-level perspective. Systems chemical biology offers a powerful framework for understanding how this small molecule perturbs complex biological networks. By combining chemical tools derived from this compound with global profiling technologies, researchers can map the compound's interactions across the proteome and delineate its impact on cellular signaling pathways.
A crucial first step in this direction is the development of chemical probes based on the this compound scaffold. These probes, which can be generated through the introduction of photoreactive groups or "click chemistry" handles, are indispensable tools for affinity-based target identification. rsc.orgrsc.org The identification of direct binding partners is a critical step in unraveling the mechanism of action of any bioactive small molecule. nih.gov
Chemical Proteomics for Target Deconvolution
Chemical proteomics will be a cornerstone of future investigations. This approach uses affinity purification techniques coupled with mass spectrometry to identify the direct molecular targets of a bioactive compound from a complex biological sample. rsc.org For this compound, this would involve immobilizing the compound or a functionalized analog onto a solid support to "fish" for its binding partners in cell lysates or tissue extracts. pharm.or.jp The subsequent identification of these proteins by mass spectrometry would provide a direct readout of the compound's potential targets.
Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) offers a complementary and powerful strategy to identify functional enzyme targets. ABPP utilizes reactive chemical probes that covalently label the active sites of specific enzyme families. frontiersin.org While not a direct application for a non-covalent inhibitor, competitive ABPP can be employed. In this setup, cells or proteomes are pre-treated with this compound before the addition of a broad-spectrum activity-based probe for a particular enzyme class. A decrease in the labeling of a specific enzyme would indicate that this compound binds to and inhibits that enzyme. Given the structural similarities of the thiazole scaffold to known kinase inhibitors, a competitive ABPP screen against the kinome could be a highly fruitful avenue of investigation. nih.gov
Computational Modeling and Chemogenomic Profiling
In parallel with experimental approaches, computational methods will play a vital role. Docking simulations can predict the binding of this compound to the three-dimensional structures of potential target proteins, providing insights into the molecular interactions that govern its activity. Furthermore, chemogenomic profiling, where the compound is tested against a library of genetically defined cell lines (e.g., a panel of cancer cell lines with known genomic alterations), can reveal patterns of sensitivity that correlate with specific genetic dependencies. This can provide crucial clues about the compound's mechanism of action and potential therapeutic applications.
Exploration of Novel Target Classes for Modulatory Activity
While initial research might focus on well-established target families, the unique chemical structure of this compound suggests that it may interact with less explored classes of proteins, offering opportunities for first-in-class therapeutic development.
Unexplored Kinases and Pseudokinases
The human kinome contains numerous understudied kinases and pseudokinases that represent a vast and largely untapped resource for drug discovery. celtarys.com Many of these have been implicated in disease but lack potent and selective inhibitors. A comprehensive screening campaign of this compound and its derivatives against a broad panel of kinases, including those for which there are no approved drugs, could uncover novel inhibitory activities. nih.govfrontiersin.org The structural information from such hits could then guide the design of more potent and selective modulators.
Orphan Nuclear Receptors
Orphan nuclear receptors are a class of transcription factors for which the endogenous ligands have not yet been identified. nih.govnih.govbenthamdirect.com These receptors play critical roles in a wide range of physiological processes, and their dysregulation is associated with numerous diseases, making them attractive therapeutic targets. acs.orgrsc.org High-throughput screening assays could be employed to determine if this compound can modulate the activity of any of the orphan nuclear receptors, potentially uncovering novel hormonal signaling pathways and therapeutic avenues.
Deubiquitinating Enzymes (DUBs)
The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of many diseases, including cancer and infectious diseases. nih.gov Deubiquitinating enzymes (DUBs) are proteases that reverse protein ubiquitination and have emerged as a promising class of drug targets. nih.govrndsystems.com Given that some heterocyclic compounds have been shown to inhibit DUBs, it is conceivable that this compound could exhibit activity against one or more members of this enzyme family. Screening the compound against a panel of DUBs could reveal unexpected and therapeutically relevant activities.
G-Protein Coupled Receptors (GPCRs)
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs. ahajournals.orgrsc.orgresearchgate.net However, many GPCRs remain "orphan" receptors with unknown ligands and functions. The development of novel screening platforms has opened up new avenues for GPCR drug discovery. drugtargetreview.comnih.gov Investigating the potential of this compound to act as an agonist or antagonist at orphan GPCRs could lead to the discovery of new therapeutic agents for a wide range of conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(Phenoxymethyl)thiazol-2-amine in laboratory settings?
- Methodological Answer : A common approach involves coupling phenoxymethyl derivatives with thiazole precursors. For example, reacting phenoxymethyl halides (e.g., phenoxymethyl bromide) with thiourea derivatives under reflux conditions in ethanol or acetonitrile to form the thiazole core . Alternatively, phosphorus pentachloride (PCl₅) can activate carboxylic acid intermediates for cyclization with thioamides, as seen in related thiazol-2-amine syntheses . Key parameters include inert atmosphere (N₂/Ar), temperature control (80–120°C), and purification via column chromatography or recrystallization.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C) to confirm substituent positions and hydrogen environments.
- Mass spectrometry (MS) for molecular weight validation.
- HPLC with UV detection to assess purity (>95% recommended for biological assays).
- X-ray crystallography (if crystals are obtainable) for definitive structural confirmation, as demonstrated in crystallographic studies of analogous thiazole derivatives .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Begin with in vitro antimicrobial screens (e.g., MIC assays against S. aureus or E. coli) and cytotoxicity profiling (e.g., MTT assay on cancer cell lines like HeLa or MCF-7). Thiazole derivatives often exhibit activity via enzyme inhibition (e.g., DHFR or kinase targets), so include enzymatic assays relevant to the compound’s hypothesized mechanism .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer : Systematically vary substituents on the phenoxymethyl and thiazole moieties. For example:
- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring to modulate electronic effects.
- Replace the phenoxymethyl group with heteroaromatic analogs (e.g., pyrazine or benzodioxole) to assess steric and electronic impacts.
- Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities to targets like kinases or antimicrobial enzymes . Validate predictions with enzymatic inhibition assays.
Q. How can researchers resolve contradictions in reactivity data for thiazole derivatives during synthesis?
- Methodological Answer : Discrepancies in yields or side products often arise from competing reaction pathways. For example:
- Oxidative side reactions : Use inert atmospheres and antioxidants (e.g., BHT) to suppress oxidation of the thiazole sulfur.
- Regioselectivity issues : Employ directing groups (e.g., -NH₂) to control electrophilic substitution positions.
- Scale-dependent effects : Optimize mixing efficiency and thermal gradients using microreactors or flow chemistry setups .
Q. What computational strategies are effective for predicting this compound’s physicochemical properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies, dipole moments, and electrostatic potential maps to predict solubility and reactivity .
- QSAR models : Train models using datasets of thiazole derivatives to estimate logP, pKa, and bioavailability.
- Molecular dynamics simulations : Simulate interactions with lipid bilayers or protein targets to guide drug design .
Key Challenges and Solutions
- Challenge : Low yields in cyclization steps.
Solution : Optimize stoichiometry of thiourea derivatives and use microwave-assisted synthesis to reduce reaction time . - Challenge : Poor aqueous solubility for in vivo studies.
Solution : Synthesize prodrugs (e.g., phosphate esters) or use nanoformulation techniques (e.g., liposomal encapsulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
